molecular formula C18H19N7O B11048593 N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11048593
M. Wt: 349.4 g/mol
InChI Key: OGMILVJHOABXAR-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a tetrazolo[1,5-a]pyrimidine core, which is a fused ring system combining tetrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Pyrimidine Ring Construction: The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Coupling Reactions: The pyrimidine and tetrazole rings are then fused through coupling reactions, often using catalysts like palladium or copper.

    Functional Group Modifications: Introduction of the benzyl and pyrrole groups is typically done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Catalyst Optimization: Using efficient catalysts to speed up reactions and reduce by-products.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and safety.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyrrole or benzyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and pyrrole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metals for coupling reactions.

Major Products

    Oxidation Products: Modified pyrrole or benzyl derivatives.

    Reduction Products: Amines or other reduced forms of the carboxamide group.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic nature makes it a candidate for various synthetic applications.

Biology

Biologically, N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but lacks the methyl group on the pyrrole ring.

    N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Similar structure but lacks the carboxamide group.

Uniqueness

The presence of both the benzyl and methyl groups, along with the carboxamide functionality, makes N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-benzyl-5-methyl-7-(1-methylpyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H19N7O/c1-12-15(17(26)19-11-13-7-4-3-5-8-13)16(14-9-6-10-24(14)2)25-18(20-12)21-22-23-25/h3-10,16H,11H2,1-2H3,(H,19,26)(H,20,21,23)

InChI Key

OGMILVJHOABXAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CN3C)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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